molecular formula C₃₉H₇₀O₅ B1140362 rac 1-Oleoyl-3-linoleoylglycerol CAS No. 104346-53-4

rac 1-Oleoyl-3-linoleoylglycerol

Cat. No.: B1140362
CAS No.: 104346-53-4
M. Wt: 618.97
InChI Key:
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Description

rac 1-Oleoyl-3-linoleoylglycerol is a compound that belongs to the class of glycerolipids. It is an ester formed by the combination of oleic acid and linoleic acid with glycerol. This compound is known for its yellow to brownish oily liquid appearance and is primarily used for its moisturizing and skin-softening properties .

Mechanism of Action

Target of Action

1-Oleoyl-3-linoleoyl-rac-glycerol, also known as monoolein, primarily targets lipoprotein lipase . Lipoprotein lipase is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .

Mode of Action

Monoolein exhibits both inhibitory and anti-inhibitory action on the lipoprotein lipase-mediated triglyceride hydrolysis . This means it can both enhance and reduce the activity of lipoprotein lipase, depending on the physiological context .

Biochemical Pathways

The primary biochemical pathway affected by monoolein is the lipid metabolism pathway , specifically the hydrolysis of triglycerides . By modulating the activity of lipoprotein lipase, monoolein can influence the breakdown and utilization of triglycerides, which are a major form of stored energy in the body .

Pharmacokinetics

It’s known that monoolein is a component of various lipid-based drug delivery systems, suggesting it may have favorable bioavailability .

Result of Action

The modulation of lipoprotein lipase activity by monoolein can impact the body’s energy homeostasis. By influencing the hydrolysis of triglycerides, monoolein can affect the availability of free fatty acids for energy production . Additionally, monoolein is used in the development of nanoparticulate liquid dispersions for drug delivery, indicating its potential role in enhancing the efficacy of therapeutic agents .

Action Environment

The action of monoolein can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the formation of monoolein-based liquid crystalline phases, which are used in drug delivery systems . .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-3-linoleoyl-rac-glycerol is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase, which catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol . This interaction is crucial for the mobilization and utilization of stored fats in the body. Additionally, 1-Oleoyl-3-linoleoyl-rac-glycerol can act as a substrate for monoacylglycerol lipase, further breaking down into monoacylglycerols and free fatty acids .

Cellular Effects

1-Oleoyl-3-linoleoyl-rac-glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C, a key enzyme in signal transduction pathways . This modulation can affect cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 1-Oleoyl-3-linoleoyl-rac-glycerol can impact the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, 1-Oleoyl-3-linoleoyl-rac-glycerol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes such as lipoprotein lipase, influencing the hydrolysis of triglycerides . Additionally, it can interact with membrane receptors and transporters, affecting cellular uptake and distribution of lipids . These interactions can lead to changes in gene expression and enzyme activity, ultimately impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Oleoyl-3-linoleoyl-rac-glycerol can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that 1-Oleoyl-3-linoleoyl-rac-glycerol can have sustained effects on cellular function, including alterations in lipid metabolism and inflammatory responses . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Oleoyl-3-linoleoyl-rac-glycerol in animal models are dose-dependent. At lower doses, the compound can enhance lipid metabolism and improve energy utilization . At higher doses, it may lead to adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

1-Oleoyl-3-linoleoyl-rac-glycerol is involved in several metabolic pathways, including the synthesis and degradation of triglycerides . It interacts with enzymes such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase, which are involved in the esterification of fatty acids to glycerol . These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, 1-Oleoyl-3-linoleoyl-rac-glycerol is transported and distributed through interactions with specific transporters and binding proteins . It can be incorporated into lipid droplets and membranes, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

1-Oleoyl-3-linoleoyl-rac-glycerol is localized in various subcellular compartments, including lipid droplets, endoplasmic reticulum, and plasma membrane . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localizations are crucial for its role in lipid metabolism and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: rac 1-Oleoyl-3-linoleoylglycerol can be synthesized through esterification reactions. The process involves reacting oleic acid and linoleic acid with glycerol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The acids and glycerol are mixed in reactors with catalysts, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or lipases are used to promote transesterification reactions.

Major Products Formed:

Scientific Research Applications

rac 1-Oleoyl-3-linoleoylglycerol has diverse applications in scientific research:

Comparison with Similar Compounds

    1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: This compound has a similar structure but includes palmitic acid instead of linoleic acid at one position.

    1-Linoleoyl-rac-glycerol: This compound contains only linoleic acid esterified with glycerol.

Uniqueness: rac 1-Oleoyl-3-linoleoylglycerol is unique due to its specific combination of oleic and linoleic acids, which confer distinct physical and chemical properties. Its ability to act as an emollient and its role in lipid metabolism make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREDRAMJRDQWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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